2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE
Description
Contextualizing α-Ketoaldehydes: Significance in Chemical Synthesis and Research
α-Ketoaldehydes are a class of organic compounds characterized by the presence of two adjacent carbonyl groups, one forming a ketone and the other an aldehyde. This unique structural arrangement imparts a high degree of reactivity and versatility, making them valuable intermediates in organic synthesis. The distinct electronic environments of the ketone and aldehyde functionalities allow for selective chemical transformations. Aldehydes are generally more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater partial positive charge on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com
This differential reactivity makes α-ketoaldehydes powerful building blocks, particularly in the synthesis of heterocyclic compounds. nih.gov They can participate in a variety of reactions, including:
Condensation Reactions: Reacting with amines, hydrazines, and other dinucleophiles to form a wide array of heterocycles like quinoxalines, imidazoles, and pyrazines.
Multicomponent Reactions: Serving as a key component in complex, one-pot syntheses to rapidly build molecular complexity. nih.gov
Oxidation and Reduction: The aldehyde can be selectively oxidized to a carboxylic acid, or both carbonyls can be reduced to form diols.
The utility of α-ketoaldehydes extends to biochemistry, where they are studied as enzymatic substrates and inhibitors. For instance, the glyoxalase system, a critical detoxification pathway in cells, metabolizes endogenous α-ketoaldehydes. acs.org The development of synthetic methods to access these compounds, such as the copper-catalyzed oxidation of α-hydroxy ketones, continues to be an active area of research. rsc.org
Overview of Naphthalene-Containing Scaffolds in Advanced Organic Chemistry
The naphthalene (B1677914) ring system, consisting of two fused benzene (B151609) rings, is a privileged scaffold in medicinal chemistry and materials science. researchgate.net Its rigid, planar, and lipophilic nature provides an excellent platform for the spatial orientation of functional groups, facilitating precise interactions with biological targets. Naphthalene's extensive aromatic system allows it to participate in π-π stacking interactions, a key feature in molecular recognition.
The significance of the naphthalene scaffold is evidenced by its presence in a multitude of FDA-approved drugs with diverse therapeutic actions. nih.govekb.eg These include:
Propranolol: A beta-blocker used to treat hypertension.
Naproxen: A nonsteroidal anti-inflammatory drug (NSAID). ekb.eg
Terbinafine: An antifungal agent. ijpsjournal.com
Duloxetine: An antidepressant. nih.gov
Beyond pharmaceuticals, naphthalene derivatives are integral to the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials due to their unique photophysical properties. The broad spectrum of biological activities associated with naphthalene derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral properties—cements its status as a critical building block in drug discovery. researchgate.netnih.govijpsjournal.com
Problem Statement: The Underpinnings and Emerging Research Trajectories of 2-(Naphthalen-1-yl)-2-oxoacetaldehyde
Despite the well-established importance of both α-ketoaldehydes and naphthalene scaffolds, the specific compound this compound remains significantly under-investigated in the scientific literature, particularly when compared to its constitutional isomer, 2-(naphthalen-2-yl)-2-oxoacetaldehyde (B1202059). The latter has been synthesized and utilized as a precursor for heterocyclic derivatives and as an analytical reagent. vulcanchem.com This disparity represents a clear knowledge gap.
The core problem is the lack of dedicated research into the synthesis, reactivity, and potential applications of the 1-naphthalene isomer. The unique steric and electronic properties conferred by the attachment at the C1 position of the naphthalene ring, as opposed to the C2 position, are expected to influence its chemical behavior and biological activity.
Emerging Research Trajectories:
Synthetic Methodologies: Developing efficient and scalable synthetic routes to this compound is a primary objective. This could involve the oxidation of 1-acetylnaphthalene or other suitable precursors.
Reactivity Profiling: A systematic investigation of its reactivity in condensation and multicomponent reactions is needed to establish its utility as a synthetic intermediate for novel heterocyclic libraries.
Biological Screening: Given the vast pharmacological profile of naphthalene derivatives, screening this compound and its derivatives for various biological activities (e.g., anticancer, antimicrobial) is a logical and promising path forward.
Coordination Chemistry: Exploring its potential as a ligand for forming metal complexes, which could have applications in catalysis or materials science.
The table below summarizes the basic properties of the target compound.
| Property | Value |
| Compound Name | This compound |
| Synonyms | 1-Naphthylglyoxal |
| Molecular Formula | C₁₂H₈O₂ |
| Molecular Weight | 184.19 g/mol |
| CAS Number | 4711-49-3 |
Data sourced from publicly available chemical databases.
Scope and Methodological Approach of the Research Outline
This article serves as a foundational analysis, establishing the chemical context and identifying the research imperative for this compound. The methodological approach is rooted in a review of established principles in organic chemistry. The scope is intentionally focused and structured as follows:
It first contextualizes the constituent parts of the molecule by discussing the known significance of the α-ketoaldehyde functional group and the naphthalene scaffold, drawing on existing literature.
It then defines the specific knowledge gap surrounding this compound, highlighting its unexplored potential.
Finally, it proposes clear and actionable research trajectories that would logically follow to characterize this compound and explore its synthetic and potential therapeutic applications.
This structured approach aims to provide a clear rationale for future research into this promising yet overlooked chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-yl-2-oxoacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUUAKJFDJVFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304044 | |
| Record name | α-Oxo-1-naphthaleneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63464-85-7 | |
| Record name | α-Oxo-1-naphthaleneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63464-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Oxo-1-naphthaleneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Naphthalen 1 Yl 2 Oxoacetaldehyde
Historical Development of Arylglyoxal Synthesis
The study of arylglyoxals dates back to the early investigations of dicarbonyl compounds. Historically, these compounds were often prepared through the oxidation of α-hydroxy ketones or the direct oxidation of activated methylene (B1212753) groups adjacent to an aromatic ring. The inherent reactivity of the dual carbonyl functionalities made them attractive intermediates for creating complex heterocyclic systems through condensation reactions. The development of reliable methods for their synthesis has been a continuous area of research, driven by their utility in multicomponent reactions and as precursors to biologically active molecules.
Direct Synthetic Routes to 2-(Naphthalen-1-yl)-2-oxoacetaldehyde
Direct synthetic routes to this compound primarily involve the oxidation of a suitable precursor or the transformation of a pre-functionalized naphthalene (B1677914) derivative.
The most common and direct method for the synthesis of this compound is the oxidation of the methyl group of 1-acetylnaphthalene. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established protocol for this transformation. researchgate.netrsc.org This reaction selectively oxidizes the α-methylene group of the ketone to a carbonyl group, yielding the desired 1,2-dicarbonyl compound. researchgate.netrsc.orgresearchgate.net The reaction is typically carried out in a suitable solvent such as dioxane, often with the addition of water, and heated to drive the reaction to completion. researchgate.net
Alternative, more environmentally benign oxidation methods are also being explored. These include aerobic oxidations, which utilize molecular oxygen as the terminal oxidant, often in the presence of a metal catalyst. nih.gov Copper-catalyzed aerobic oxidations have shown promise for the conversion of aryl methyl ketones to their corresponding arylglyoxals. nih.gov
Below is a table summarizing typical reaction conditions for the oxidation of 1-acetylnaphthalene:
| Oxidizing Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Selenium Dioxide (SeO₂) | - | 1,4-Dioxane | 100 | 70 | researchgate.net |
| Oxygen (O₂) | Copper(I) catalyst | - | - | - | nih.gov |
Further research is needed to provide specific yield data for the copper-catalyzed oxidation of 1-acetylnaphthalene to this compound.
Another synthetic avenue involves the transformation of pre-functionalized naphthalene derivatives. For instance, 2-hydroxy-1-naphthaldehyde (B42665) can be considered a precursor. While the direct conversion of this specific compound to the target α-ketoaldehyde is not widely reported, the principle of oxidizing a hydroxyl group to a carbonyl is a fundamental transformation in organic synthesis.
A more direct precursor is 2-bromo-1-(1-naphthyl)ethanone. This α-haloketone can be converted to the corresponding α-ketoaldehyde through a Kornblum-type oxidation. mdpi.com This reaction typically involves the displacement of the bromide with a mild oxidizing agent like dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base.
The synthesis of these precursors is well-documented. For example, 2-hydroxy-1-naphthaldehyde can be prepared from β-naphthol via the Reimer-Tiemann reaction. nih.gov 1-Naphthoyl chloride, another potential precursor, can be synthesized from 1-naphthoic acid using chlorinating agents like thionyl chloride or oxalyl chloride. mdpi.comsigmaaldrich.comnih.govnih.gov
Convergent and Divergent Synthetic Strategies
The concepts of convergent and divergent synthesis are highly relevant to the utilization of this compound.
A convergent synthesis would involve the separate preparation of the naphthaldehyde and a suitable reaction partner, which are then combined in a later step to form a more complex molecule. For example, a convergent approach to a heterocyclic system might involve the synthesis of this compound and a separate synthesis of a complex amine, followed by their condensation.
Conversely, this compound is an excellent starting point for divergent synthesis . From this single, bifunctional molecule, a wide array of different products can be generated by reacting it with various nucleophiles or reaction partners. nih.govresearchgate.netrsc.org For instance, its reaction with different primary amines can lead to a diverse library of imine-containing compounds, or its use in multicomponent reactions can generate a variety of heterocyclic scaffolds.
Catalytic Approaches in the Preparation of this compound
Catalytic methods offer a more sustainable and efficient alternative to stoichiometric reagents. In the context of synthesizing this compound, catalytic aerobic oxidation of 1-acetylnaphthalene is a promising approach. Copper complexes, in particular, have been investigated for their ability to catalyze the aerobic oxidation of hydrocarbons. researchgate.netnih.govnih.gov These reactions use molecular oxygen from the air as the ultimate oxidant, producing water as the only byproduct, which is highly desirable from a green chemistry perspective. The mechanism of these reactions often involves the formation of a copper-oxygen species that facilitates the oxidation of the substrate.
Considerations for Scalable and Sustainable Synthesis
For the large-scale production of this compound, several factors must be considered to ensure the process is both economically viable and environmentally responsible.
Scalability: The chosen synthetic route should be amenable to scale-up. This often means avoiding hazardous reagents, high dilutions, and cryogenic temperatures where possible. Reactions that can be performed in standard industrial reactors are preferred.
Sustainability: Green chemistry principles are increasingly important in chemical synthesis. For the preparation of this compound, this includes:
Atom Economy: Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents like selenium dioxide with greener alternatives.
Energy Efficiency: Employing catalytic methods that allow for lower reaction temperatures and shorter reaction times.
Renewable Feedstocks: While not directly applicable to the naphthalene core, the use of renewable resources for reagents and solvents is a broader consideration.
Modern synthetic techniques such as mechanochemistry and flow chemistry offer potential for more sustainable production. researchgate.netwiserpub.com Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, can reduce waste and energy consumption. researchgate.netwiserpub.com Flow chemistry, where reactions are carried out in continuous-flow reactors, can offer better control over reaction parameters, improved safety, and easier scalability.
Reactivity and Mechanistic Investigations of 2 Naphthalen 1 Yl 2 Oxoacetaldehyde
Unique Reactivity Profile of the α-Ketoaldehyde Moiety
The juxtaposition of an aldehyde and a ketone functionality within the same molecule gives rise to a complex and unique reactivity profile. The electronic interplay between these two groups modifies their individual characteristics, leading to behavior that is not a simple sum of their parts.
In general, aldehydes are highly reactive compounds characterized by a carbonyl group (C=O) at the end of a carbon chain. patsnap.com The carbonyl carbon is sp² hybridized and possesses a significant partial positive charge due to the high electronegativity of the oxygen atom, making it an excellent electrophile. libretexts.org This electrophilicity is the basis for one of the most common reaction types for aldehydes: nucleophilic addition. patsnap.comlibretexts.org Nucleophiles readily attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com
Aldehydes are typically more reactive towards nucleophiles than ketones for two main reasons:
Steric Hindrance : The hydrogen atom attached to the aldehyde's carbonyl carbon is smaller than any alkyl or aryl group found on a ketone, making the aldehyde carbonyl more accessible to incoming nucleophiles. libretexts.orgbyjus.com
Electronic Effects : Aldehydes have only one electron-donating alkyl/aryl group, whereas ketones have two. These groups help to stabilize the partial positive charge on the carbonyl carbon, making ketones less electrophilic and thus less reactive than aldehydes. libretexts.orgyoutube.com
While the primary role of the aldehyde is electrophilic, the alpha-carbon can exhibit nucleophilic character through the formation of an enolate in the presence of a base, allowing for reactions like aldol (B89426) condensations. patsnap.com
The presence of the α-keto group in 2-(naphthalen-1-yl)-2-oxoacetaldehyde profoundly influences the reactivity of the adjacent aldehyde. The ketone group is strongly electron-withdrawing, which would be expected to increase the partial positive charge on the aldehyde's carbonyl carbon, theoretically making it even more susceptible to nucleophilic attack than a standard aldehyde. However, research reveals a more complex and peculiar reality. nih.govacs.org This adjacent ketone functionality is directly responsible for the novel and unexpected reactivity of the aldehyde group, particularly in its interactions with certain organometallic reagents. nih.govacs.org This modulation of reactivity sets α-ketoaldehydes apart from simpler carbonyl compounds.
Reactions with Organometallic Reagents
The study of reactions between this compound and organometallic reagents has uncovered unique reactivity patterns, challenging long-held assumptions about carbonyl chemistry. These reactions have led to the development of novel synthetic methods for valuable molecular structures.
Organocuprates, also known as Gilman reagents, are generally considered "soft" nucleophiles and are less reactive than Grignard or organolithium reagents. chemistrysteps.comorganicchemistrytutor.com They are typically known for their utility in conjugate addition reactions to α,β-unsaturated carbonyls and are often unreactive towards simple aldehydes and ketones. masterorganicchemistry.commasterorganicchemistry.com
However, in the case of 2-oxoaldehydes like this compound, a unique reactivity is observed. Under anaerobic (oxygen-free) conditions, organomagnesium cuprates react efficiently with the aldehyde functionality to produce α-hydroxyketones via a patsnap.comnih.gov addition mechanism. nih.govacs.org This selective addition to the aldehyde in the presence of a ketone is noteworthy and provides a direct route to α-hydroxyketones, which are important synthetic intermediates.
Table 1: Reaction of 2-Oxoaldehydes with Organocuprates (Anaerobic Conditions)
| Reactant (2-Oxoaldehyde) | Organocuprate Reagent | Product (α-Hydroxyketone) |
|---|---|---|
| This compound | (CH₃)₂CuMgBr | 1-Hydroxy-1-(naphthalen-1-yl)propan-2-one |
| 2-Oxo-2-phenylacetaldehyde | (Ph)₂CuMgBr | 1-Hydroxy-1,2-diphenyl-ethan-1-one |
| 2-(4-Methoxyphenyl)-2-oxoacetaldehyde | (CH₃)₂CuMgBr | 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one |
This table is illustrative of the reaction type described in the literature. nih.govacs.org
When the reaction between a 2-oxoaldehyde and an organocuprate is performed in the presence of air (aerobic conditions), the outcome changes dramatically. Instead of isolating the α-hydroxyketone, a copper-catalyzed oxidative cross-coupling reaction occurs, yielding 1,2-diones (also known as benzils). nih.govacs.org The reaction proceeds at room temperature and is an efficient method for synthesizing these valuable dicarbonyl compounds. Mechanistic studies suggest that the α-hydroxyketone is likely formed as an intermediate before being oxidized to the 1,2-dione. nih.gov This protocol tolerates a variety of aromatic groups on both the 2-oxoaldehyde and the Grignard reagent used to form the cuprate. nih.gov
Table 2: Synthesis of 1,2-Diones via Oxidative Cross-Coupling
| Reactant (2-Oxoaldehyde) | Grignard Reagent (for Cuprate) | Product (1,2-Dione) | Yield |
|---|---|---|---|
| 2-Oxo-2-phenylacetaldehyde | Phenylmagnesium Bromide | Benzil | High |
| This compound | Phenylmagnesium Bromide | 1-(Naphthalen-1-yl)-2-phenylethane-1,2-dione | Appreciable nih.gov |
| 2-Oxo-2-(p-tolyl)acetaldehyde | p-Tolylmagnesium Bromide | 1,2-Di-p-tolylethane-1,2-dione | High |
This table presents examples of the oxidative cross-coupling reaction. nih.govacs.org
Perhaps the most striking feature of 2-oxoaldehydes is their unexpected lack of reactivity towards Grignard reagents. nih.govacs.org Grignard reagents are powerful nucleophiles that have been used for over a century to react readily with almost all aldehydes to form secondary alcohols upon hydrolysis. youtube.comnih.gov However, research has shown that the aldehyde within a 2-oxoaldehyde framework is "unprecedentedly disinclined" to react with Grignard reagents. nih.govacs.org
This "Grignard reluctance" is a novel finding that upends conventional understanding of carbonyl reactivity. nih.gov The phenomenon highlights the profound electronic influence of the α-keto group, which modifies the aldehyde's behavior to such an extent that it resists attack by one of organic chemistry's most robust nucleophiles. This unique characteristic allows for the selective reactivity with the milder organocuprate reagents, enabling the controlled synthesis of either α-hydroxyketones or 1,2-diones by simply controlling the presence of air. nih.govacs.org
Table 3: Comparative Reactivity of 2-Oxoaldehydes
| Reagent | Reaction Conditions | Predominant Outcome |
|---|---|---|
| Grignard Reagent (RMgX) | Standard | No reaction / Reluctance nih.govacs.org |
| Organocuprate (R₂CuMgX) | Anaerobic (no air) | patsnap.comnih.gov Addition to form α-Hydroxyketone nih.govacs.org |
Condensation and Cyclization Reactions
The presence of two distinct carbonyl functionalities in this compound facilitates a variety of condensation and cyclization reactions. These transformations are fundamental in constructing more complex molecules, particularly heterocyclic structures, from this relatively simple precursor.
Formation of Oxime Derivatives (e.g., 2-(Naphthalen-2-yl)-2-oxoacetaldehyde (B1202059) Oxime)
Oximes are a class of chemical compounds typically formed by the reaction of hydroxylamine (B1172632) with an aldehyde or a ketone. researchgate.net This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration to form the C=NOH functionality. nih.gov For a diketone like this compound, the reaction can potentially occur at either carbonyl group, though the aldehyde is generally more reactive.
The synthesis of oxime derivatives from arylglyoxals is a well-established transformation. researchgate.net For instance, the related isomer, 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime, has been synthesized and used as a precursor in the formation of more complex heterocyclic structures. organic-chemistry.org The general synthesis involves reacting the arylglyoxal with hydroxylamine hydrochloride in the presence of a base. researchgate.netnih.gov One-pot methods have also been developed where the aldehyde or ketone is reacted with hydroxylamine hydrochloride and an alkyl halide in the presence of a base like potassium carbonate to directly yield oxime ethers. nih.gov These naphthalene-bearing oxime derivatives are of interest in medicinal chemistry for their potential biological activities. acs.org
Heterocyclization Pathways (e.g., Quinazolines, Pyranopyrazoles)
The reactive carbonyl groups of this compound make it an ideal substrate for multicomponent reactions that build heterocyclic rings.
Quinazolines: Quinazolines and their derivatives can be synthesized through various routes that can employ an arylglyoxal. One such pathway involves the condensation of an aldehyde with a 2-aminobenzylamine. organic-chemistry.org A notable example, though using the 2-naphthalene isomer, demonstrates the synthesis of a novel 1,2,3,4-tetrahydroquinazoline oxime from the condensation of 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime with 2-aminobenzylamine. organic-chemistry.org This reaction highlights a pathway where the oxime derivative of the arylglyoxal undergoes cyclization to form the quinazoline (B50416) core. Other methods include the iodine-catalyzed reaction of 2-aminobenzaldehydes with benzylamines, showcasing the utility of the aldehyde group in forming the heterocyclic ring. rsc.org
Pyranopyrazoles: The synthesis of pyranopyrazoles often proceeds via a one-pot, multicomponent reaction. A common strategy involves the reaction of an aldehyde, malononitrile, a pyrazolone (B3327878) derivative (such as 3-methyl-1-phenyl-2-pyrazolin-5-one), and sometimes hydrazine (B178648) hydrate, in the presence of a catalyst. In this scheme, this compound would serve as the aldehyde component, reacting with the other components to construct the fused pyran and pyrazole (B372694) ring system. Various catalytic systems have been developed to promote this reaction, enhancing its efficiency and environmental friendliness.
Table 1: Selected Catalytic Systems for Pyranopyrazole Synthesis
| Catalyst | Solvent/Conditions | Key Features | Reference |
|---|---|---|---|
| Piperidine | Ethanol, Microwave irradiation | Enhanced reaction rate, reduced time (2-8 min). | |
| Silica grafted CuSnO₃ | Ethanol, 70°C | High yield, short reaction time, economically available catalyst. | |
| ZnO nanoparticles (5 mol%) | Aqueous medium, Room temperature | Green synthesis, high yield, short reaction time. | |
| Sodium Lactate (10 mol%) | Ethanol:Water, Reflux | Effective one-pot, four-component synthesis. | |
| L-proline / γ-alumina | Solvent-free or aqueous media | Environmentally friendly catalyst systems. |
Oxidative Annulation and Cross-Coupling Phenomena
Beyond simple condensation, this compound can undergo more complex transformations involving oxidation and bond formation, often promoted by transition metal catalysts.
Iron(III)-Promoted Mechanistic Pathways in Arylglyoxal Transformations
Iron(III) chloride (FeCl₃), an inexpensive and readily available reagent, has been shown to be a potent promoter of oxidative C-C coupling and annulation reactions. In the context of arylglyoxals, an iron(III)-promoted oxidative annulation reaction with internal alkynes provides an efficient route to 1,2-naphthoquinone (B1664529) derivatives. This transformation proceeds at room temperature in the presence of FeCl₃, affording the products in good yields.
The proposed mechanism for this reaction involves several key steps:
Formation of a Vinyl Cation: The reaction is initiated by the Fe(III)-promoted formation of a vinyl cation from the arylglyoxal and the alkyne.
Electrophilic Addition: The vinyl cation undergoes an electrophilic addition to the ipso-carbon of the aryl group.
Rearrangement: This addition forms a spiral intermediate, which then rearranges through the migration of the keto-carbon to the ortho-carbon, leading to the final annulated product.
This type of iron-catalyzed benzannulation has also been demonstrated for other substituted benzaldehydes, highlighting a broader synthetic strategy for constructing polycyclic aromatic systems.
Synthesis of α-Ketoimides through Oxidative Cross-Coupling
α-Ketoimides are valuable structural motifs in medicinal chemistry. While direct oxidative cross-coupling of this compound to form α-ketoimides is not explicitly detailed in the provided sources, the synthesis of the closely related α-ketoamides from arylglyoxals has been achieved. A facile method involves the selenium dioxide-mediated oxidative amidation between various arylglyoxals and secondary amines. This reaction proceeds via the initial nucleophilic addition of the amine to the glyoxal (B1671930), forming an α-hydroxyacetophenone intermediate, which is then oxidized and rearranged to yield the final α-ketoamide.
This transformation demonstrates that the arylglyoxal scaffold can undergo oxidative coupling with nitrogen nucleophiles. It is plausible that similar oxidative cross-coupling strategies, potentially using different catalysts or oxidants, could be employed to synthesize α-ketoimides from this compound and primary amides or imides. Other methods for α-ketoimide synthesis, such as the gold-catalyzed oxidation of ynamides, have also been developed.
Coordination Chemistry: Ligand Potential and Metal Complexation
The oxygen and nitrogen atoms present in this compound and its derivatives make them excellent candidates for acting as ligands in coordination chemistry. The ability to chelate metal ions can lead to the formation of stable metal complexes with diverse geometries and potential applications.
Derivatives of this arylglyoxal have been shown to form stable complexes with various transition metals. For example, a tridentate ligand containing oxime, imine, and amine donors, synthesized from 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime, forms octahedral complexes with Co(III) and Ni(II). organic-chemistry.org In these complexes, the ligand coordinates to the metal center, while a chloride ion acts as the counter-ion. organic-chemistry.org
Furthermore, hydrazone derivatives based on a 2-(naphthalen-1-yl) scaffold have been used to synthesize a range of amorphous transition metal complexes, including Co(II), Ni(II), Cu(II), Zn(II), Pb(II), and Cd(II). Spectroscopic analysis, including ¹H-NMR and ¹³C-NMR, confirms the coordination of the ligand to the metal ions, evidenced by significant shifts in the proton and carbon signals upon complexation. The broader family of naphthalene-based acetic acids also shows a strong propensity for forming coordination compounds with various metal ions, acting as versatile ligands.
Table 2: Examples of Metal Complexes with Ligands Derived from or Related to Naphthyl Acetic Precursors
| Metal Ion(s) | Ligand Type | Resulting Complex Geometry/Features | Reference |
|---|---|---|---|
| Co(III), Ni(II) | Tridentate quinazoline oxime (from 2-naphthalen-2-yl-2-oxoacetaldehyde oxime) | Octahedral geometry confirmed by magnetic susceptibility. | organic-chemistry.org |
| Co(II), Ni(II), Cu(II) | Naphthyl aceto hydrazone derivative (from 2-naphthalen-1-yl precursor) | Characterized by FT-IR and MALDI spectrometry due to paramagnetic nature. | |
| Zn(II), Cd(II) | Naphthyl aceto hydrazone derivative (from 2-naphthalen-1-yl precursor) | Characterized by ¹H-NMR and ¹³C-NMR, showing shifts upon complexation. | |
| Various (e.g., Cu, Zn, Cd) | 1-Naphthylacetic acid, 2-Naphthylacetic acid | Forms mononuclear, dinuclear, and polymeric structures. |
Derivatives and Analogues of 2 Naphthalen 1 Yl 2 Oxoacetaldehyde
Systematic Functionalization and Structural Diversification
The synthetic utility of 2-(naphthalen-1-yl)-2-oxoacetaldehyde is rooted in the distinct reactivity of its ketone and aldehyde groups. This bifunctionality is a gateway for a multitude of chemical transformations, enabling significant structural diversification. The aldehyde is highly susceptible to nucleophilic attack and condensation reactions, while the adjacent ketone provides a second site for reaction or can influence the reactivity of the aldehyde. This dual reactivity is particularly exploited in multicomponent reactions (MCRs), where the α-ketoaldehyde can react with several other reagents in a single step to construct complex molecular architectures. nih.govmdpi.comtaylorfrancis.com The strategic manipulation of these functional groups allows for the targeted synthesis of a broad spectrum of derivatives, from simple oximes to elaborate heterocyclic systems. gsconlinepress.comsciensage.infonih.gov
Synthesis and Characterization of Key Derivatives
The derivatization of this compound has led to the synthesis and characterization of several important classes of compounds.
Oxime Derivatives and Their Metal Complexes
The reaction of aldehydes and ketones with hydroxylamine (B1172632) is a standard method for the synthesis of oximes. chembk.com This conversion involves the nucleophilic attack of hydroxylamine on a carbonyl group, followed by dehydration to yield the corresponding aldoxime or ketoxime. In the case of this compound, this reaction can selectively target one or both carbonyls, leading to mono- or dioxime derivatives. The synthesis is often achieved by reacting the carbonyl compound with hydroxylamine hydrochloride, sometimes in the presence of a mild base or catalyst. chembk.com For instance, a common procedure involves refluxing the carbonyl compound with hydroxylamine hydrochloride in a solvent like ethanol.
Oxime derivatives, particularly those derived from α-dicarbonyl compounds, are of significant interest for their ability to form stable complexes with a wide range of metal ions. The nitrogen and oxygen atoms of the oxime group(s) act as effective coordination sites. The synthesis of these metal complexes typically involves reacting the isolated oxime ligand with a metal salt in a suitable solvent. The resulting complexes often exhibit unique geometries and electronic properties, making them relevant in fields such as catalysis and materials science.
1,2-Dione Analogues Resulting from Oxidative Coupling
While this compound is itself a 1,2-dicarbonyl compound, related 1,2-dione analogues, such as 1-(naphthalen-1-yl)ethane-1,2-dione (naphthylglyoxal), are key synthetic targets. These are often synthesized via the oxidation of more readily available precursors. A common route is the oxidation of the corresponding α-methyl ketone, 1-acetylnaphthalene. chembk.comsigmaaldrich.comalphachemika.colobachemie.com Various oxidizing agents can be employed for this transformation. For example, a one-pot cascade process using a bifunctional iron nanocomposite catalyst and hydrogen peroxide in water has been reported for the synthesis of α-diketones from aldehydes and ketones. rsc.org This method represents an environmentally benign approach to these valuable synthetic intermediates.
Table 1: Properties of 1-Acetylnaphthalene
| Property | Value | Reference |
| Synonyms | 1-Acetonaphthone, Methyl 1-naphthyl ketone | sigmaaldrich.comalphachemika.colobachemie.com |
| CAS Number | 941-98-0 | sigmaaldrich.comlobachemie.com |
| Molecular Formula | C12H10O | chembk.comsigmaaldrich.comlobachemie.com |
| Molecular Weight | 170.21 g/mol | sigmaaldrich.comlobachemie.com |
| Physical State | Liquid at 20 °C | lobachemie.com |
| Melting Point | 10.5 °C (lit.) | chembk.comsigmaaldrich.com |
| Boiling Point | 302 °C (lit.) | chembk.comsigmaaldrich.com |
| Density | 1.12 g/mL at 25 °C (lit.) | chembk.comsigmaaldrich.com |
Nitrogen-Containing Heterocyclic Adducts (e.g., Tetrahydroquinazolines, Pyranopyrazoles)
The reactivity of the aldehyde function in this compound makes it an excellent component in multicomponent reactions for building nitrogen-containing heterocycles. mdpi.comresearchgate.netnih.gov
Pyranopyrazoles: These fused heterocyclic systems can be synthesized through one-pot, multi-component reactions. gsconlinepress.comsciensage.info A typical approach involves the reaction of an aldehyde, malononitrile, hydrazine (B178648) hydrate, and a 1,3-dicarbonyl compound like ethyl acetoacetate. sciensage.inforesearchgate.net In this context, this compound would serve as the aldehyde component. These reactions are often catalyzed by bases (like piperidine), acids, or heterogeneous catalysts and can sometimes be accelerated by microwave irradiation. gsconlinepress.comsciensage.info The process generally proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration steps to form the final pyranopyrazole ring system. researchgate.net
Tetrahydroquinazolines: The synthesis of quinazoline (B50416) derivatives can be achieved through the condensation of an aldehyde with a suitable amine precursor. While specific examples starting directly from this compound are not detailed in the provided search results, the general principle involves reacting an aldehyde with a 1,2-phenylenediamine derivative. For instance, the reaction of an aldehyde with 2-aminobenzylamine would lead to a cyclization reaction to form the tetrahydroquinazoline (B156257) ring. The aldehyde group of the title compound would be expected to readily participate in the initial imine formation required for this type of cyclization.
Amide Derivatives (e.g., N-[2-(Naphthalen-2-yl)-2-oxoacetyl]benzamide)
Amide derivatives can be prepared from α-keto acids, which are accessible via the oxidation of α-ketoaldehydes. The resulting 2-oxo-2-(naphthalen-2-yl)acetic acid can then be coupled with an amine or amide to form the desired product. A general method for synthesizing N-acyl amides, such as N-[2-(naphthalen-2-yl)-2-oxoacetyl]benzamide, involves the reaction of an α-keto acid chloride with an amide. nih.gov Alternatively, direct oxidative amidation methods have been developed. For example, a copper-catalyzed oxidative amidation of terminal alkynes can produce α-ketoamides. organic-chemistry.org Similarly, benzylimidates can be directly converted to primary α-ketoamides using molecular oxygen and a copper(II) salt. organic-chemistry.org These modern synthetic methods provide efficient routes to this class of derivatives.
Structure-Reactivity and Structure-Property Relationships in Derivatized Forms
The functionalization of the this compound core profoundly influences the chemical and physical properties of the resulting derivatives. nih.govrsc.org The introduction of different substituents allows for the fine-tuning of characteristics such as electronic properties, solubility, and biological activity. researchgate.netnih.gov
Oxime and Metal Complexes: The conversion of carbonyl groups to oximes introduces new coordination sites (N, O), transforming the molecule into a ligand capable of binding metal ions. This modification is fundamental for applications in coordination chemistry and catalysis, where the nature of the naphthalene (B1677914) backbone and the metal ion will dictate the structure and reactivity of the resulting complex.
Amide Derivatives: The formation of amide derivatives, such as N-acylbenzamides, introduces hydrogen bonding capabilities and can alter the molecule's conformation and polarity. These changes can impact crystal packing, solubility, and interactions with biological receptors. The stability and reactivity of the central α-ketoamide linkage are also key properties influenced by the surrounding aryl groups. nih.gov
Applications of 2 Naphalen 1 Yl 2 Oxoacetaldehyde As a Synthetic Intermediate
Foundation for Complex Molecule Synthesis in Organic Chemistry
2-(Naphthalen-1-yl)-2-oxoacetaldehyde, also known as 1-naphthylglyoxal, is a bifunctional building block of considerable utility in organic synthesis. rsc.orgresearchgate.net Its structure is characterized by two adjacent and reactive carbonyl groups: an aldehyde and a ketone. nih.gov This unique arrangement allows it to participate in a wide array of chemical reactions and multicomponent reaction (MCR) strategies, making it a valuable precursor for a diverse library of molecules. rsc.org
The presence of both an aldehyde and a ketone function imparts distinct reactivity, enabling the construction of complex five- and six-membered heterocyclic rings. nih.gov Depending on the substrates, nucleophiles, and reaction conditions, this compound can be guided through various cyclization pathways. nih.gov This versatility has established aryl glyoxals as key starting materials for synthesizing novel heterocyclic compounds, including mimics of naturally occurring molecular frameworks. nih.gov
Role in the Construction of Diverse Heterocyclic Frameworks
The dual carbonyl functionality of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles.
A classic and significant application of α-dicarbonyl compounds like this compound is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles built from a fused benzene (B151609) and pyrazine (B50134) ring. nih.gov They are synthesized through the acid-catalyzed condensation reaction between a 1,2-dicarbonyl compound and an o-phenylenediamine (B120857) (1,2-diaminobenzene). nih.govresearchgate.net In this reaction, the two amine groups of the o-phenylenediamine react with the two carbonyl groups of the glyoxal (B1671930) to form the pyrazine ring, resulting in the quinoxaline framework. nih.gov This method is a straightforward and widely used strategy for accessing a variety of substituted quinoxalines, which are valued for their applications in pharmaceuticals and materials. nih.govresearchgate.net
This compound serves as a precursor for pyrazole-based structures. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.gov A standard method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a β-dicarbonyl (1,3-dicarbonyl) compound with a hydrazine (B178648) derivative. nih.gov
A related pathway utilizes 1,2-dicarbonyl compounds like this compound. The reaction proceeds via the initial formation of a hydrazone through the nucleophilic addition of hydrazine to one of the carbonyl groups. nih.govresearchgate.net The resulting intermediate can then undergo intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. This approach provides a direct route to polysubstituted pyrazoles. nih.gov
| Heterocyclic Framework | Reactant(s) | General Reaction Description | Significance |
|---|---|---|---|
| Quinoxaline | o-Phenylenediamine | Condensation reaction where the two amine groups of the diamine react with the two carbonyls of the glyoxal to form a fused pyrazine ring. nih.govresearchgate.net | Forms the core of various compounds used as dyes, pharmaceuticals (e.g., anticancer, anti-inflammatory), and electroluminescent materials. nih.govmdpi.com |
| Pyrazole | Hydrazine or substituted hydrazines | Cyclocondensation reaction where hydrazine reacts with the dicarbonyl compound to form a five-membered aromatic ring with two adjacent nitrogen atoms. nih.gov | The pyrazole nucleus is a key feature in many pharmaceuticals, including anti-inflammatory drugs (celecoxib), analgesics, and antidepressants. nih.gov |
Intermediate in the Formation of 1,2-Diketones and 1,4-Enediones
The classification and utility of this compound are directly related to dicarbonyl structures.
It is important to clarify that this compound is itself an α-ketoaldehyde, which is a specific class of 1,2-diketone . These compounds are valuable building blocks in their own right, often synthesized through the oxidation of precursors like alkynes, α-hydroxy ketones, or by the cleavage of 1,3-diketones. rsc.org
Furthermore, aryl glyoxals can act as intermediates in the formation of 1,4-dicarbonyl systems , which are precursors to other complex structures. A key reaction is the Knoevenagel condensation, where the aldehyde group of the glyoxal reacts with an active methylene (B1212753) compound. nih.gov The resulting product is an activated alkene that can undergo a subsequent Michael 1,4-addition with a nucleophile. nih.gov This sequence generates a 1,4-diketone intermediate, which can then proceed through further intramolecular cyclization to yield highly functionalized heterocyclic products. nih.gov
Exploration as a Building Block in Material Science (e.g., Chromogenic Reagents)
The naphthalene (B1677914) moiety within this compound makes it an attractive building block for materials with specific optical properties, such as chromogenic and fluorescent reagents. Naphthalene-based compounds are well-known for their use as sensors for detecting various analytes, including metal ions and small molecules. nih.govresearchgate.netresearchgate.net
The functional principle often relies on the reaction of the aldehyde group to form a larger, conjugated system, such as a Schiff base, by reacting with an appropriate amine. researchgate.net The resulting molecule can exhibit a change in color (colorimetric) or fluorescence upon binding to a target analyte. This change is typically caused by mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The high sensitivity and selectivity of these naphthalene-based sensors make them valuable for environmental monitoring and biological imaging. researchgate.netresearchgate.net For example, sensors derived from 2-hydroxynaphthaldehyde have been developed for the selective detection of ions like Al³⁺, Fe²⁺, and Zn²⁺. nih.govresearchgate.net The aldehyde functionality of this compound provides a reactive handle to construct similar advanced sensor molecules.
| Naphthalene-Based Reagent Type | Target Analyte Examples | Sensing Principle | Application Area |
|---|---|---|---|
| Fluorescent Sensor | Al³⁺, Zn²⁺ | The sensor molecule, often a Schiff base derived from a naphthaldehyde, experiences enhanced fluorescence upon binding the metal ion (chelation-enhanced fluorescence). researchgate.netresearchgate.net | Detection of trace metal ions in biological systems (e.g., cell imaging) and environmental samples. researchgate.net |
| Colorimetric (Chromogenic) Sensor | Fe²⁺, CN⁻ | A distinct and observable color change ("naked-eye" detection) occurs when the sensor binds to the target ion. nih.govnih.gov | Rapid and simple detection of ions in aqueous solutions, such as drinking water. nih.gov |
| Fluorescent Probe | Hydrazine (N₂H₄) | The probe reacts with hydrazine, leading to a significant change in its fluorescence spectrum, allowing for sensitive detection. researchgate.net | On-site environmental monitoring of toxic substances in water, soil, and biological samples. researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques for 2 Naphthalen 1 Yl 2 Oxoacetaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(naphthalen-1-yl)-2-oxoacetaldehyde and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within a molecule.
In the analysis of this compound and its derivatives, specific chemical shifts in the ¹H and ¹³C NMR spectra are indicative of the various protons and carbons in the naphthalene (B1677914) ring system, as well as the oxoacetaldehyde moiety. For instance, in derivatives of naphthalene-1,4-dione, the chemical shifts of the quinonoid protons can be correlated using Heteronuclear Multiple Bond Connectivity (HMBC) experiments to determine the positions of substituents. nih.gov Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are also employed to establish correlations between neighboring protons and between protons and their directly attached carbons, respectively. mdpi.com This is crucial for unambiguously assigning all signals in the spectra, especially for complex derivatives. nih.gov
For example, in the characterization of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, a derivative, the appearance of a singlet around 9.04 ppm in the ¹H-NMR spectrum confirms the formation of the triazole ring. mdpi.com Similarly, a new signal around 158.9 ppm in the ¹³C J-mod NMR spectrum indicates the presence of the carbonyl group attached to the naphthyl moiety. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Naphthalene Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | ¹H | 9.04 | s | - | Triazole-H | mdpi.com |
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | ¹³C | 158.9 | s | - | Naphthyl-C=O | mdpi.com |
| ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a) | ¹³C | - | - | - | Aromatic & Thiourea Carbons | researchgate.net |
| 2-(n-alkylamino)-3-R-naphthalene-1,4-diones | ¹H, ¹³C | - | - | - | Naphthalene & Alkyl groups | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, which has a molecular weight of 184.19 g/mol , the molecular ion peak (M+) would be observed at an m/z corresponding to this value. sigmaaldrich.com
Electron ionization (EI) is a common method used in MS, which can cause the molecular ion to fragment in predictable ways. nih.gov Carbonyl compounds like this compound often undergo characteristic fragmentation pathways. libretexts.org One such pathway is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.org Another common fragmentation for carbonyl compounds is the McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of a C-C bond. libretexts.org
The fragmentation pattern of ethanal (acetaldehyde) shows a prominent peak from the loss of a hydrogen atom (M-1), resulting in the [CH₃C=O]⁺ ion. docbrown.info Similarly, for this compound, one could expect to see fragments corresponding to the naphthoyl cation and other characteristic losses. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. mdpi.com
Table 2: Key Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Analytical Purpose | Reference |
| This compound | EI | 184.19 | Varies | Molecular Weight Determination | sigmaaldrich.com |
| Ethanal (Acetaldehyde) | EI | 44 | 43 ([M-H]⁺) | Fragmentation Pattern Analysis | docbrown.info |
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | HRMS | - | - | Structural Confirmation | mdpi.com |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.
For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl (C=O) stretching vibrations of the ketone and aldehyde groups. The exact positions of these bands can be influenced by the electronic effects of the naphthalene ring. The IR spectrum of a related compound, 1-hydroxy-2-naphthoic acid, has been studied in detail, including the shifts in the O-H and C=O bands in its dimeric form. researchgate.net
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of naphthalene itself has been well-characterized and can serve as a reference for identifying the naphthalene moiety in more complex structures. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to provide a more complete assignment of the vibrational modes. researchgate.net
Table 3: Characteristic Vibrational Frequencies for Related Naphthalene Compounds
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| 1-hydroxy-2-naphthoic acid | FT-IR, FT-Raman | Varies | C=O and O-H stretching | researchgate.net |
| Naphthalene | Raman | Varies | C-C stretching, C-H bending | researchgate.net |
X-ray Crystallography for Solid-State Structural Elucidation
For derivatives of this compound, single-crystal X-ray diffraction can reveal important structural details. For example, in the crystal structure of N'-(2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate, the analysis showed that molecules form planes and are connected by water molecules through hydrogen bonds. researchgate.net In another example, the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate revealed that the naphthalene system is nearly planar and makes significant dihedral angles with the triazole and phenyl rings. mdpi.com The crystal data for 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide shows a monoclinic crystal system. nih.gov Such studies are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of molecules in the crystal lattice.
Table 4: Crystallographic Data for Naphthalene Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide | Monoclinic | - | Naphthalene and thiazole (B1198619) rings form a dihedral angle of 85.69 (6)° | nih.gov |
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | Monoclinic | P2₁/c | Naphthalene system is almost planar; molecules connected through C-H···O and N-H···O hydrogen bonds | mdpi.com |
| N'-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate | Orthorhombic | P2₁2₁2₁ | Molecules form planes parallel to (011); connected by water molecules via O—H⋯O and N—H⋯O hydrogen bonds | researchgate.net |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and its derivatives, as well as for separating them from reaction mixtures.
GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying volatile compounds. For less volatile compounds like naphthalene metabolites, derivatization is often necessary to make them suitable for GC analysis. researchgate.netuzh.ch For instance, silylation is a common derivatization technique used for the GC-MS analysis of naphthols. uzh.ch Two-dimensional gas chromatography (GCxGC) can provide even greater resolving power for complex mixtures. researchgate.net
HPLC is a versatile technique for the separation and purification of a wide range of organic compounds. It is particularly useful for compounds that are not volatile enough for GC or are thermally unstable. The choice of the stationary phase (column) and the mobile phase is critical for achieving good separation. Purity assessment by HPLC is typically done by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram.
Table 5: Chromatographic Methods for the Analysis of Naphthalene Derivatives
| Technique | Application | Derivatization | Detection | Reference |
| GC-MS | Simultaneous determination of urinary 1-naphthol (B170400) and 2-naphthol | In situ with acetic anhydride | Mass Spectrometry | researchgate.net |
| GC-MS | Determination of naphthalene metabolites in urine | Silylation | Tandem Mass Spectrometry | uzh.ch |
| GCxGC-MS | Analysis of naphthenic acids | Silylation or methylation | Mass Spectrometry | researchgate.net |
Theoretical and Computational Studies on 2 Naphthalen 1 Yl 2 Oxoacetaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research due to their favorable balance of accuracy and computational cost. researchgate.net Methods like DFT and other ab initio approaches are used to solve the Schrödinger equation approximately for a given molecule, yielding information about its energy, electron distribution, and geometry. researchgate.netnih.gov The B3LYP functional is a common choice within the DFT framework for studying organic molecules, often paired with basis sets like 6-31G+ or def2-SVP to achieve reliable results for geometry optimization and electronic property calculations. nih.govresearchgate.net
The frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. nih.govresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons between the two orbitals. researchgate.netfaccts.de Conversely, a small HOMO-LUMO gap is associated with high chemical reactivity, greater polarizability, and potential for biological activity, as electrons can be more easily excited to a higher energy level. nih.govresearchgate.netfaccts.de
For naphthalene (B1677914) derivatives, DFT calculations are routinely used to determine these orbital energies. researchgate.net For instance, a DFT study on the related anti-inflammatory drug Naproxen, which also contains a naphthalene core, calculated a HOMO-LUMO gap of 4.4665 eV. faccts.de The analysis of 2-(naphthalen-1-yl)-2-oxoacetaldehyde would similarly involve calculating the energies of its FMOs to predict its stability and reactivity profile. The distribution of HOMO and LUMO density across the molecule can also pinpoint the most probable sites for nucleophilic and electrophilic attack. nih.govnih.gov
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and kinetic stability researchgate.net |
Molecules with rotatable single bonds, such as the C-C bond between the naphthalene ring and the glyoxal (B1671930) group in this compound, can exist in multiple conformations. Computational methods are essential for exploring the potential energy surface of the molecule to identify its most stable conformers. nih.gov This process involves systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step to map out the energy landscape.
The results identify low-energy minima, corresponding to stable conformers, and the energy barriers (transition states) that separate them. In a study of a related naphthalene-containing diacylhydrazine, the twist angle between two parts of the molecule was found to be a key structural feature, determined to be 64.9(1)°. nih.gov For this compound, the primary conformational question would be the dihedral angle between the plane of the naphthalene ring and the plane of the dicarbonyl fragment. Identifying the ground-state conformer is the crucial first step for accurate predictions of other properties, such as NMR spectra. nih.gov
Computational chemistry offers powerful methods for predicting spectroscopic data, which can be invaluable for structure verification and interpretation of experimental results.
UV-Vis Spectra: The prediction of electronic absorption spectra (UV-Vis) is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govyoutube.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com The calculated transitions can be plotted as a spectrum of intensity versus wavelength.
For accurate predictions, especially for molecules with polar groups, it is often crucial to include the effects of a solvent, which can be modeled implicitly using approaches like the Polarizable Continuum Model (PCM). faccts.de The choice of functional can also significantly impact the accuracy of the predicted excitation energies. nih.govnih.gov While standard functionals like B3LYP are widely used, range-separated functionals such as CAM-B3LYP may provide more accurate results for certain systems. nih.gov A computational study on this compound would predict the wavelength of maximum absorption (λmax) and help assign the electronic transitions responsible for the observed peaks (e.g., n→π* or π→π*).
NMR Chemical Shifts: DFT is also the workhorse for predicting nuclear magnetic resonance (NMR) chemical shifts. nih.gov The process involves first optimizing the molecule's geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation to determine the isotropic shielding constants for each nucleus (e.g., ¹H, ¹³C). These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane.
Recent advances have also seen the rise of machine learning models, particularly Graph Neural Networks (GNNs), trained on large datasets of DFT-calculated or experimental NMR data. nih.govarxiv.org These models can predict ¹H and ¹³C chemical shifts with high speed and accuracy, often achieving a mean absolute error (MAE) of around 0.2 ppm for ¹H and over 2.0 ppm for ¹³C shifts. nih.gov For a definitive structural assignment, predicted shifts for all candidate structures can be compared against experimental data.
| Spectroscopy Type | Parameter | Predicted Value | Computational Method |
|---|---|---|---|
| 1H NMR | Aldehydic Proton (CHO) | ~9.5 - 10.5 ppm | DFT (GIAO) / Machine Learning nih.govnih.gov |
| Aromatic Protons (Naphthyl) | ~7.5 - 8.5 ppm | ||
| 13C NMR | Carbonyl Carbons (C=O) | ~180 - 200 ppm | |
| UV-Vis | λmax | ~300 - 340 nm | TD-DFT (e.g., B3LYP/6-31G*) faccts.denih.gov |
Mechanistic Investigations through Computational Modeling
Beyond static properties, computational modeling is a powerful tool for exploring the dynamics of chemical reactions. It allows for the detailed investigation of reaction mechanisms, providing insights into the transformation pathways that are often difficult or impossible to observe experimentally.
A complete description of a reaction mechanism requires the identification of all intermediates and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom.
Computational methods can locate the geometry of a transition state and confirm its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the reactants, products, and transition state structures are optimized, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC calculation maps the minimum energy path connecting the transition state to the reactant and product, thereby confirming that the identified TS is the correct one for the reaction of interest. For this compound, this could be applied to study its synthesis, such as the oxidation of a precursor, or its subsequent reactions, like a condensation or cyclization reaction.
By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile visualizes the energy changes throughout the course of a reaction. The height of the energy barrier from the reactant to the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate according to transition state theory.
Furthermore, these calculations provide key thermodynamic data. The difference in the Gibbs free energy (ΔG) between the products and reactants determines the thermodynamic feasibility and spontaneity of a reaction. A negative ΔG indicates a spontaneous process, while a positive ΔG indicates a non-spontaneous one. By comparing the activation energies for competing reaction pathways, computational modeling can predict which pathway is kinetically favored and therefore more likely to occur under a given set of conditions.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the charge distribution within a molecule, offering a map of its electrostatic potential. This map is invaluable for predicting how the molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying levels of electrostatic potential. Typically, regions of negative potential, shown in red, are associated with high electron density and are prone to electrophilic attack. Conversely, areas of positive potential, depicted in blue, are electron-deficient and are likely sites for nucleophilic attack. Green and yellow areas represent intermediate, near-zero potential.
In the case of this compound, the two adjacent carbonyl groups are expected to be the most prominent features in the MEP map. The oxygen atoms of these carbonyl groups would concentrate electron density, creating regions of strong negative electrostatic potential. These sites would be the primary targets for electrophilic attack or for the formation of hydrogen bonds with donor atoms.
Understanding these features through MEP analysis is crucial for predicting the molecule's reactivity in various chemical environments and for designing interactions with biological targets. rsc.org The insights gained from MEP studies on similar molecules underscore the importance of this analysis in modern chemical research. researchgate.netnih.govnih.gov
Rational Design of New Derivatives and Reaction Conditions
The rational design of new derivatives of this compound is a key area of research, driven by the desire to create novel compounds with tailored properties. This process relies heavily on the computational insights provided by theoretical studies, including MEP analysis, to inform the strategic modification of the parent molecule.
The development of new derivatives often involves the synthesis of related compounds, such as thiosemicarbazones, which are formed through the condensation reaction of aldehydes or ketones with thiosemicarbazide. orientjchem.org These derivatives are of interest due to their potential biological activities, which are often linked to their ability to chelate metals. orientjchem.org The design process for such derivatives would consider the reactive sites identified by MEP analysis, targeting the carbonyl groups for condensation reactions.
Furthermore, computational studies can aid in the selection of appropriate reaction conditions. By modeling the reaction mechanism and the transition states involved, it is possible to predict the most favorable conditions, such as temperature, solvent, and catalysts, to achieve high yields and selectivity. For example, the synthesis of a thiosemicarbazone derivative of a related naphthalen-2-yloxy ethanone (B97240) was achieved through solid-state condensation, a method that can be both efficient and environmentally friendly. orientjchem.orgresearchgate.net
Below is an illustrative table detailing potential derivatives of this compound and the rationale for their design, based on general chemical principles.
| Derivative Type | Modification Strategy | Design Rationale | Potential Reaction |
| Hydrazone/Thiosemicarbazone | Condensation at the aldehyde carbonyl | To introduce new functional groups, enhance biological activity, and create ligands for metal chelation. | Reaction with hydrazine (B178648) or thiosemicarbazide. |
| Substituted Naphthalene | Electrophilic aromatic substitution on the naphthalene ring | To modulate the electronic properties and steric bulk of the molecule, influencing its reactivity and intermolecular interactions. | Nitration, halogenation, or Friedel-Crafts reactions. |
| Reduced Carbonyl | Selective reduction of one or both carbonyl groups | To create alcohol functionalities, altering the molecule's polarity and hydrogen bonding capabilities. | Reduction with a selective reducing agent like sodium borohydride. |
| Heterocyclic Adducts | Cyclocondensation reactions involving both carbonyl groups | To synthesize novel heterocyclic systems with potentially unique chemical and biological properties. | Reaction with dinucleophiles such as o-phenylenediamine (B120857). |
Q & A
Q. What are the standard synthetic routes for 2-(naphthalen-1-yl)-2-oxoacetaldehyde, and how can reaction yields be optimized?
The synthesis typically involves Friedel-Crafts acylation or oxidation of substituted naphthalene precursors. For example, analogous phenylglyoxal derivatives are synthesized via bromination/methoxylation followed by oxidation (e.g., 2-(3,5-dibromo-4-methoxyphenyl)-2-oxoacetaldehyde in ). Key steps include:
- Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation.
- Purification : Flash column chromatography using silica gel with ethyl acetate/hexane gradients (1:3 ratio) to isolate the product .
- Yield optimization : Adjusting stoichiometry, reaction temperature, and catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions).
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR (e.g., 600 MHz for ¹H) to identify carbonyl (δ ~190–193 ppm) and aldehyde (δ ~9.4–9.8 ppm) signals, with aromatic protons in the δ 7.5–8.5 ppm range .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) with a tolerance of ±0.05 Da to confirm the exact mass (e.g., 258.1106 Da for similar derivatives) .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~2800 cm⁻¹ (aldehyde C-H stretch).
Q. What are the critical storage conditions for this compound to ensure stability?
Store under an inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or degradation of the aldehyde group. Derivatives like 2,4-difluorophenylglyoxal hydrate require similar conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for naphthalene derivatives like this compound?
- Systematic literature review : Apply inclusion criteria from toxicological profiles (e.g., species: humans/lab mammals; exposure routes: inhalation/oral/dermal; health outcomes: hepatic/renal effects) .
- Mechanistic studies : Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) across species to explain interspecies variability .
- Dose-response modeling : Use in vitro assays (e.g., cytotoxicity in hepatocytes) to establish thresholds for adverse effects.
Q. What computational and crystallographic tools are suitable for analyzing the structural reactivity of this compound?
Q. How can the compound’s potential biological activity be explored in drug discovery pipelines?
- Targeted synthesis : Modify the naphthalene core with halogen or methoxy groups (as in 2-(3-chlorophenyl)-2-oxoacetaldehyde ) to enhance binding to biological targets (e.g., kinases).
- High-throughput screening (HTS) : Test against cancer cell lines (e.g., NCI-60 panel) with IC₅₀ determination via MTT assays.
- Molecular docking : Use crystal structures of target proteins (e.g., PARP-1) to simulate interactions with the aldehyde group.
Q. What strategies improve purity for applications in asymmetric synthesis?
- Chiral chromatography : Use cellulose-based columns with hexane/isopropanol gradients to separate enantiomers.
- Derivatization : Convert the aldehyde to a stable imine or hydrazone for easier purification, followed by regeneration under mild acidic conditions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
